2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the methoxy-methylphenyl group, resulting in different chemical properties and biological activities.
5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the methoxy-methylphenyl group, leading to variations in reactivity and applications.
Uniqueness: 2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of the methoxy-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-7(5-8(6)14-2)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
KTSKBKZMLOXFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)N)OC |
Origin of Product |
United States |
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